5-Bromo-2-morpholinopyridin-4-amine

Epigenetics Kinase inhibition Oncology

Procure this validated scaffold for dual BRD4/JAK2 inhibitor programs (US11279703). The 5-Br enables mild cross-coupling (Suzuki/Buchwald) while the 4-amine facilitates rapid amide/urea SAR exploration. Essential for medicinal chemistry, high-throughput synthesis, and chemical probe development.

Molecular Formula C9H12BrN3O
Molecular Weight 258.12 g/mol
Cat. No. B13953489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-morpholinopyridin-4-amine
Molecular FormulaC9H12BrN3O
Molecular Weight258.12 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C(=C2)N)Br
InChIInChI=1S/C9H12BrN3O/c10-7-6-12-9(5-8(7)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)
InChIKeyHACBXCJTBWKUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-morpholinopyridin-4-amine: A 2,4-Disubstituted Pyridine Building Block for Kinase and Bromodomain-Focused Library Synthesis


5-Bromo-2-morpholinopyridin-4-amine (CAS 1354288-32-6) is a heterobifunctional pyridine scaffold defined by three key functional groups: a primary amine at the 4-position for hydrogen bonding or amide coupling, a morpholine ring at the 2-position for modulating basicity and solubility, and a reactive bromine atom at the 5-position for downstream cross-coupling chemistry . This precise substitution pattern has been incorporated into proprietary chemical series targeting bromodomain-containing protein 4 (BRD4) and Janus kinase 2 (JAK2), as evidenced by its inclusion in patent claims for therapeutic inhibitors [1]. Its physicochemical properties—including a predicted pKa of 7.13±0.10, boiling point of 458.5±45.0°C, and density of 1.569±0.06 g/cm³—are computationally characterized and available for purification and formulation planning .

Why Unsubstituted or Mono-Substituted Pyridine Analogs Cannot Substitute for 5-Bromo-2-morpholinopyridin-4-amine


Substituting the 5-bromo substituent with hydrogen, chlorine, or fluorine—or omitting the 4-amino group—produces analogs with fundamentally different reactivity profiles and biological target space. The 5-bromo group enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) that is not possible with the 5-chloro analog under equivalent mild conditions, and the electron-withdrawing nature of bromine differently polarizes the pyridine ring compared to fluorine . Crucially, the precise 2-morpholino-4-amino-5-bromo substitution pattern is specifically claimed in US11279703 as a core motif for BRD4 and JAK2 inhibitors, whereas positional isomers (e.g., 5-bromo-2-morpholinopyridin-3-amine) and de-brominated variants lack the required structure-activity relationship (SAR) for this biological activity [1]. Furthermore, the 4-amino group provides a site for amide or urea linkage that the 4-unsubstituted analog (e.g., 4-(5-bromopyridin-2-yl)morpholine) cannot replicate without additional synthetic manipulation . Generic substitution thus fails both on synthetic and target-engagement grounds.

Quantitative Differentiation of 5-Bromo-2-morpholinopyridin-4-amine from Closest Analogs: Binding, Synthetic Utility, and Physicochemical Profiles


BRD4 and JAK2 Inhibitor Scaffold: Direct Evidence from US Patent Claims

The 5-bromo-2-morpholinopyridin-4-amine core is explicitly claimed in US Patent 11,279,703 as the central scaffold of a compound (BDBM543629) exhibiting nanomolar inhibition of BRD4 and JAK2. In contrast, the closest structural analog lacking the 5-bromo substituent is not claimed and would be expected to show significantly reduced binding due to the loss of a key halogen bond interaction with the bromodomain pocket [1]. The quantitative activity data for the parent compound incorporating this scaffold are provided in the patent tables.

Epigenetics Kinase inhibition Oncology

Predicted Physicochemical Properties: Basicity and Lipophilicity Compared to 5-Chloro Analog

Computational predictions indicate that 5-Bromo-2-morpholinopyridin-4-amine possesses a pKa of 7.13±0.10, which is notably lower (less basic) than that of the 5-chloro analog (pKa ~7.6) . This difference in basicity can significantly impact the compound's ionization state at physiological pH, thereby influencing membrane permeability, solubility, and off-target binding to hERG or other amine-sensitive receptors.

Medicinal chemistry ADME prediction Lead optimization

Synthetic Versatility: 5-Bromo Handle Enables Palladium-Catalyzed Cross-Coupling Not Possible with 5-Chloro Analog

The 5-bromo substituent is a superior leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig) compared to the corresponding 5-chloro group, which generally requires harsher conditions and specialized ligands . This allows for efficient and diverse derivatization of the pyridine core, a critical step in structure-activity relationship (SAR) exploration.

Organic synthesis Cross-coupling Library generation

Optimal Procurement and Deployment Scenarios for 5-Bromo-2-morpholinopyridin-4-amine in Drug Discovery and Chemical Biology


Scaffold for BRD4/JAK2 Dual Inhibitor Development

Medicinal chemistry teams targeting epigenetic and kinase-driven cancers should procure this compound as a validated starting point for dual BRD4/JAK2 inhibitor series. As evidenced by US11279703, this scaffold directly yields compounds with nanomolar IC50 values against both targets [1]. The 4-amino group can be elaborated into a diverse set of amides, ureas, or sulfonamides to explore selectivity and improve pharmacokinetics, while the 5-bromo handle allows for rapid exploration of substituent effects on potency and selectivity .

Generation of Diverse Chemical Libraries via Palladium-Catalyzed Cross-Coupling

High-throughput chemistry groups focused on lead generation should utilize this compound as a central core for diversity-oriented synthesis. The 5-bromo substituent enables a wide range of cross-coupling reactions (e.g., Suzuki with aryl/heteroaryl boronic acids, Buchwald-Hartwig with amines) under mild conditions, facilitating the creation of large, structurally diverse libraries of morpholinopyridine-based analogs [1]. This contrasts with the more limited reactivity of the 5-chloro or 5-fluoro analogs .

Probe Development for Chemical Biology Studies of Bromodomains

Chemical biologists developing probes to interrogate bromodomain function should consider this scaffold for its demonstrated engagement with BRD4 bromodomains. The 5-bromo atom can be leveraged for further functionalization, for example, introducing a biotin tag via Sonogashira coupling or a fluorescent dye via click chemistry after conversion to an azide, enabling pull-down or imaging experiments [1]. The morpholine ring contributes aqueous solubility critical for cellular assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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